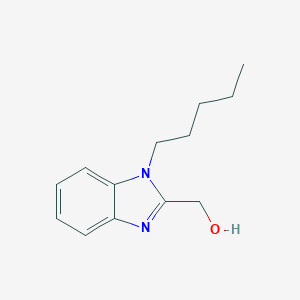

(1-pentyl-1H-benzimidazol-2-yl)methanol

Description

Significance of Benzimidazole (B57391) Heterocycles in Contemporary Chemical Research

The importance of benzimidazole heterocycles is underscored by their presence in numerous clinically used drugs. researchgate.netchemicalbook.comresearchgate.net This class of compounds exhibits a remarkable spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. researchgate.netchemicalbook.comresearchgate.net The structural similarity of the benzimidazole nucleus to naturally occurring purines allows for its interaction with various biological macromolecules, making it a fertile ground for drug discovery and development. researchgate.net Researchers continuously explore the synthesis of novel benzimidazole derivatives to address a multitude of therapeutic challenges. chemicalbook.com

Overview of 2-Substituted Benzimidazole Methanol (B129727) Derivatives

Within the vast family of benzimidazoles, derivatives featuring a methanol group at the 2-position represent a significant subclass. The synthesis of these compounds, such as (1H-benzimidazol-2-yl)methanol, is well-documented and often serves as a crucial intermediate for the creation of more complex molecules. scholarsresearchlibrary.commdpi.com For instance, the hydroxyl group of the methanol substituent can be readily modified, allowing for the introduction of various functional groups and the exploration of structure-activity relationships. scholarsresearchlibrary.com Studies on compounds like 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-ylmethanol have explored their antioxidant and cytotoxic potentials. banglajol.inforesearchgate.net

Specific Research Context of (1-pentyl-1H-benzimidazol-2-yl)methanol within Benzimidazole Chemistry

Specific research detailing the synthesis, characterization, and biological evaluation of This compound is not extensively available in the reviewed scientific literature. Its chemical structure, featuring a pentyl group at the N1 position of the benzimidazole ring and a methanol group at the C2 position, suggests it is an analogue of other N-alkylated and 2-hydroxymethyl benzimidazoles. The introduction of the pentyl group, a five-carbon alkyl chain, increases the lipophilicity of the molecule compared to its un-substituted or smaller N-alkyl counterparts. This modification could potentially influence its pharmacokinetic properties and biological activity. While no specific research findings are available, its structural relationship to other biologically active benzimidazoles warrants further investigation into its potential pharmacological profile.

Structure

3D Structure

Properties

IUPAC Name |

(1-pentylbenzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-3-6-9-15-12-8-5-4-7-11(12)14-13(15)10-16/h4-5,7-8,16H,2-3,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPKUACQBFWOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2N=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394692 | |

| Record name | (1-pentyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88974-42-9 | |

| Record name | (1-pentyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Pentyl 1h Benzimidazol 2 Yl Methanol and Analogous Structures

Established Synthetic Pathways to Benzimidazole-2-yl Methanols

The core of (1-pentyl-1H-benzimidazol-2-yl)methanol is the benzimidazole-2-yl methanol (B129727) scaffold. Its synthesis is well-documented and primarily involves two strategic approaches: the condensation of o-phenylenediamines with suitable carboxylic acid derivatives and the functionalization of a pre-formed benzimidazole (B57391) ring.

Condensation Reactions Utilizing o-Phenylenediamines and Carboxylic Acid Derivatives

A prevalent and traditional method for constructing the benzimidazole nucleus is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivative. scispace.combanglajol.info In the case of (1H-benzimidazol-2-yl)methanol, glycolic acid is the carboxylic acid of choice. banglajol.inforesearchgate.net

The reaction typically proceeds by refluxing o-phenylenediamine with glycolic acid in a suitable solvent, such as dimethylformamide, often in the presence of an acid catalyst like hydrochloric acid or polyphosphoric acid to facilitate dehydration. scispace.combanglajol.info The reaction mixture is heated to temperatures ranging from 90°C to 100°C. banglajol.info Following the completion of the reaction, which is monitored by thin-layer chromatography, the product is isolated by neutralization and extraction. banglajol.info This method offers a direct route to the desired benzimidazole-2-yl methanol core.

Table 1: Condensation Reaction for (1H-benzimidazol-2-yl)methanol Synthesis

| Reactants | Reagents/Solvents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine, Glycolic Acid | Dimethylformamide | Reflux at 90-100°C | (1H-benzimidazol-2-yl)methanol | High | banglajol.info |

| o-Phenylenediamine, Glycolic Acid | Hydrochloric Acid (5N) | Reflux | (1H-benzimidazol-2-yl)methanol | Not Specified | researchgate.net |

| o-Phenylenediamine, Hydroxyacetic Acid | Polyphosphoric Acid | Stirring for 3h | (1H-benzimidazol-2-yl)methanol | 81.02% | guidechem.com |

Strategic Functionalization of the Benzimidazole Core at Position 2

One such method involves the reaction of 2-methylbenzimidazole (B154957) with morpholine (B109124) and sulfur, followed by hydrolysis, to yield the target methanol derivative. nih.gov This multi-step process allows for the transformation of a simple methyl group at the C2 position into the desired hydroxymethyl functionality.

Another approach could involve the oxidation of a 2-mercaptobenzimidazole (B194830) to a sulfonic acid, followed by conversion to a hydrazine (B178648) and subsequent reaction to introduce the desired functional group. nih.gov While not directly leading to the methanol derivative, this highlights the versatility of functionalizing the C2 position.

N-Alkylation Strategies for Introducing the Pentyl Moiety at N1

Once the (1H-benzimidazol-2-yl)methanol scaffold is obtained, the next crucial step is the introduction of the pentyl group at the N1 position of the imidazole (B134444) ring. This is typically achieved through N-alkylation reactions.

Direct N-Alkylation Approaches with 1-Bromopentane (B41390)

Direct N-alkylation of a benzimidazole derivative with an alkyl halide is a common and effective method. In the context of synthesizing this compound, this would involve the reaction of (1H-benzimidazol-2-yl)methanol with 1-bromopentane.

This reaction is generally carried out in the presence of a base, such as potassium tert-butoxide or sodium methoxide, in a polar solvent like methanol or ethanol. lookchem.com The base deprotonates the nitrogen of the imidazole ring, creating a nucleophilic anion that then attacks the electrophilic carbon of the 1-bromopentane, leading to the formation of the N-alkylated product. The reaction temperature is often maintained between 50–55°C. It is important to note that N-alkylation can sometimes lead to a mixture of N1 and N3 isomers, and reaction conditions may need to be optimized to favor the desired N1-substituted product.

Alkylation of Pre-Synthesized (1H-benzimidazol-2-yl)methanol Scaffolds

This approach is the most direct pathway to the target molecule. The pre-synthesized (1H-benzimidazol-2-yl)methanol is treated with 1-bromopentane under basic conditions. Research on the N-alkylation of various benzimidazole derivatives has shown this to be a highly effective strategy. lookchem.comresearchgate.net The use of phase transfer catalysts or specialized solvent systems, such as an aqueous sodium hydroxide (B78521) solution with sodium dodecyl sulfate (B86663) (SDS), has been shown to enhance reaction rates and yields for N-alkylation of benzimidazoles. lookchem.com For less reactive alkyl halides, heating to 55-60°C may be necessary to complete the alkylation process. lookchem.com

Table 2: N-Alkylation of Benzimidazole Derivatives

| Benzimidazole Substrate | Alkylating Agent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Imidazole/Benzimidazole derivatives | Alkyl halides | Alkaline water-SDS system | N-1 alkylated products | Excellent | lookchem.com |

| Benzimidazole | Ketonic Mannich bases | Ethanol-water (1:1, v/v), reflux | N1-(3-oxopropyl)benzimidazoles | Good | researchgate.net |

| 2-Chloro-5-nitro-1H-benzimidazole | 3-Bromopropan-1-ol | Not Specified | 3-(2-chloro-5-nitro-1H-benzimidazol-1-yl)propan-1-ol | Not Specified | nih.gov |

Green Chemistry Approaches in Benzimidazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. The principles of green chemistry are being increasingly applied to the synthesis of benzimidazoles to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. jsynthchem.comjsynthchem.com

Several green approaches have been reported for the synthesis of the benzimidazole core, which can be adapted for the production of (1H-benzimidazol-2-yl)methanol. These include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, and improve yields in benzimidazole synthesis. benthamdirect.comarkat-usa.orgnih.gov This technique can be applied to the condensation reaction between o-phenylenediamines and carboxylic acids or aldehydes. scispace.comtandfonline.com Some microwave-assisted methods can even be performed without a catalyst or in a solvent-free environment, further enhancing their green credentials. benthamdirect.comarkat-usa.org

Use of Ionic Liquids: Ionic liquids are gaining attention as green solvents and catalysts for benzimidazole synthesis. jsynthchem.comjsynthchem.com For instance, the ionic liquid [bmim][BF₄] has been used as both a solvent and catalyst for the reaction between phenylenediamine and benzaldehyde (B42025) derivatives, resulting in high yields and reduced reaction times at 120°C. jsynthchem.comjsynthchem.com Acidic ionic liquids have also been successfully employed as catalysts under microwave irradiation, offering fast reactions and excellent yields. researchgate.netpsu.edu

Catalyst-Free and Solvent-Free Conditions: The development of synthetic protocols that eliminate the need for catalysts and organic solvents is a major goal of green chemistry. benthamdirect.comarkat-usa.org Microwave-assisted synthesis has enabled catalyst-free condensation reactions, providing high yields in a matter of minutes. benthamdirect.com Solvent-free or "dry media" synthesis on solid supports like montmorillonite (B579905) K10 under microwave irradiation is another promising green alternative. scispace.com

Table 3: Green Synthesis Approaches for Benzimidazoles

| Method | Key Features | Advantages | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times (5-10 min) | High yields (94-98%), catalyst-free options, eco-friendly | benthamdirect.comarkat-usa.orgnih.gov |

| Ionic Liquids | Act as both solvent and catalyst | Increased reaction yield, milder conditions, elimination of toxic solvents | jsynthchem.comjsynthchem.comresearchgate.netpsu.edu |

| Supported Gold Nanoparticles | Heterogeneous catalysis at ambient conditions | Mild reaction conditions, catalyst reusability, high yields | mdpi.com |

Catalyst-Free and Solvent-Free Methodologies

In recent years, the principles of green chemistry have spurred the development of synthetic protocols that eliminate the need for both catalysts and solvents. These approaches not only simplify the reaction setup and purification processes but also significantly reduce chemical waste and environmental impact. The synthesis of benzimidazole derivatives under these conditions typically involves the direct condensation of ortho-diamines with aldehydes or carboxylic acids by thermal induction or mechanical grinding.

Research has demonstrated the successful synthesis of various 2-substituted benzimidazoles without the use of any catalyst or solvent. bohrium.comrsc.org A notable approach involves the simple grinding of o-phenylenediamine with a suitable carboxylic acid in a mortar at room temperature, followed by heating. umich.edu For instance, the synthesis of 2-pentyl-1H-benzimidazole, a close analog of the target compound, was achieved by reacting o-phenylenediamine with hexanoic acid under solvent-free conditions at 140°C. umich.edu This method highlights the potential for high atom economy and avoids the use of toxic solvents and catalysts. umich.eduexlibrisgroup.com

Similarly, other studies have reported catalyst-free procedures at room temperature using sustainable solvents like ethanol, yielding products in nearly quantitative amounts with high atom economy and no toxic waste formation. exlibrisgroup.comresearchgate.netumb.edu While not entirely solvent-free, these methods represent a significant step towards greener synthesis. The direct condensation of o-phenylenediamines and aldehydes often requires an oxidative reagent to form the benzimidazole core, but certain solvent-free methods have been developed to circumvent this. tandfonline.comacgpubs.org

The synthesis of the specific 2-hydroxymethyl moiety has been accomplished by reacting o-phenylenediamine with glycolic acid. researchgate.net By extension, a plausible and direct solvent-free and catalyst-free route to this compound would involve the condensation of N-pentyl-o-phenylenediamine with glycolic acid under thermal conditions.

Table 1: Examples of Catalyst-Free and/or Solvent-Free Synthesis of Benzimidazole Analogs

| Reactant 1 | Reactant 2 | Conditions | Time | Yield (%) | Reference |

| o-Phenylenediamine | Hexanoic Acid | Neat, 140°C | 3 h | 85 | umich.edu |

| o-Phenylenediamine | Benzaldehyde | Neat, Grinding, 10 mol% K4[Fe(CN)6] | 15 min | 94 | acgpubs.org |

| o-Phenylenediamine | Formic Acid | Neat, Grinding, Heat | - | High | researchgate.net |

| 2-Aminothiophenols | Arylaldehydes | Ethanol, Room Temp | 0.5-24 h | 91-99 | exlibrisgroup.com |

Microwave-Assisted and Ultrasound-Mediated Synthesis

The application of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized synthetic organic chemistry. These techniques can dramatically accelerate reaction rates, improve yields, and enhance product selectivity, often under milder conditions than conventional heating methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes the ability of polar molecules to efficiently absorb microwave energy and convert it into thermal energy. This rapid and uniform heating often leads to a significant reduction in reaction times, from hours to mere minutes, and can enable reactions that are difficult to perform using classical heating. tandfonline.comjocpr.com

Numerous protocols have been developed for the microwave-assisted synthesis of 2-substituted benzimidazoles. dergipark.org.trtandfonline.com A particularly efficient method involves the one-pot, solvent-free condensation of o-phenylenediamines with aldehydes under microwave irradiation. tandfonline.com This approach is noted for its speed, with reactions often completing in 24-60 seconds, compared to 3-4.5 hours under traditional reflux conditions. tandfonline.com The synthesis of various benzimidazole derivatives has been successfully achieved by reacting o-phenylenediamines with carboxylic acids or esters under microwave irradiation, frequently without a solvent or on a solid support. dergipark.org.trresearchgate.net For example, the reaction of 1,2-diaminobenzene with various carboxylic acids using zeolite as a catalyst under microwave conditions provides a selective route to 2-aryl-1H-benzimidazoles. dergipark.org.tr The combination of microwave heating with solvent-free conditions offers a powerful, green, and highly efficient strategy for accessing a diverse range of benzimidazole structures. mdpi.com

Table 2: Microwave-Assisted Synthesis of Benzimidazole Analogs

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Power/Temp | Time | Yield (%) | Reference |

| 1,2-Phenylenediamine | Benzaldehyde | Na2S2O5 / Solvent-free | 150 W | 24 s | 93 | tandfonline.com |

| 1,2-Phenylenediamine | Arylcarboxylic acid | Zeolite / Solvent-free | - | - | High | dergipark.org.tr |

| o-Phenylenediamine | Aldehydes | Sodium Hypophosphite / Ethanol | 300 W | 5-7 min | 70-80 | tandfonline.com |

| N-phenyl-o-phenylenediamine | Benzaldehyde | Er(OTf)3 / Solvent-free | 60°C | 5 min | 99 | mdpi.com |

Ultrasound-Mediated Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, promotes synthesis through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. scispace.com Ultrasound-assisted synthesis is recognized as an environmentally friendly method that offers shorter reaction times, milder conditions, and high yields. researchgate.netresearchgate.net

Several studies report the successful synthesis of benzimidazole derivatives under ultrasonic irradiation. A catalyst-free approach involves the reaction of o-phenylenediamine with an imino ester hydrochloride in an ultrasonic bath at 50°C, providing good yields in a short time. researchgate.net The use of ultrasound has been shown to be effective in various solvent systems, including green solvents like water or ethanol/water mixtures, further enhancing the environmental credentials of the method. researchgate.nettandfonline.comresearchgate.net For example, an efficient one-pot synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles was developed using ultrasound induction in an ethanol/water mixture. researchgate.netresearchgate.net In some cases, nanocatalysts are used in conjunction with ultrasound to achieve yields as high as 95% in under 90 minutes. ichem.mdresearchgate.net These methodologies showcase the versatility and efficiency of ultrasound as a tool for the green synthesis of complex heterocyclic molecules. scispace.com

Table 3: Ultrasound-Mediated Synthesis of Benzimidazole Analogs

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Time | Yield (%) | Reference |

| o-Phenylenediamine | Imino ester hydrochloride | None / - | 50°C | 1-2 h | 78-95 | researchgate.net |

| o-Phenylenediamine | Aromatic Aldehyde | ZnFe2O4 / Ethanol | - | 22-28 min | 88-92 | ichem.md |

| o-Phenylenediamine | Aromatic Aldehyde | Cu-complex-phen-MCM-41 / Ethanol | 60°C | 90 min | up to 95 | researchgate.net |

| 2-thiobenzimidazole-acetonitrile | Aromatic Aldehyde | Water | Room Temp | 10-13 min | 86-98 | scispace.com |

Computational and Theoretical Insights into 1 Pentyl 1h Benzimidazol 2 Yl Methanol Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of molecular systems. For (1-pentyl-1H-benzimidazol-2-yl)methanol, DFT calculations provide fundamental insights into its behavior at the molecular level.

Geometry Optimization and Energetic Calculations

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound are determined. These calculations reveal a non-planar structure, with the pentyl group exhibiting significant conformational flexibility. nih.gov The benzimidazole (B57391) core itself is largely planar, a common feature in such heterocyclic systems. nih.gov

Energetic calculations, including the determination of total energy, enthalpy, and Gibbs free energy, provide a quantitative measure of the molecule's stability. These values are critical for comparing the relative stabilities of different conformers and for calculating reaction energies.

Table 1: Representative Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N1-C2 (imidazole) | 1.38 Å |

| C2-N3 (imidazole) | 1.32 Å | |

| C2-C8 (exocyclic) | 1.48 Å | |

| C8-O9 | 1.43 Å | |

| N1-C10 (pentyl) | 1.47 Å | |

| Bond Angle | N1-C2-N3 | 113.5° |

| N1-C2-C8 | 123.0° | |

| N3-C2-C8 | 123.5° | |

| C2-C8-O9 | 111.0° | |

| Dihedral Angle | N3-C2-C8-O9 | ~60° (gauche) |

| C7a-N1-C10-C11 | ~90° (anti-periplanar) |

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results for structural validation.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. These spectra are characterized by specific vibrational modes corresponding to the stretching, bending, and torsional motions of the atoms. For this compound, characteristic peaks would include the O-H stretch of the methanol (B129727) group, C-H stretches of the pentyl chain and aromatic ring, and the C=N and C=C stretching vibrations of the benzimidazole core. nih.gov

Table 2: Representative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| O-H Stretch | Hydroxymethyl | ~3600 |

| Aromatic C-H Stretch | Benzene (B151609) Ring | 3100-3000 |

| Aliphatic C-H Stretch | Pentyl Chain | 2960-2850 |

| C=N Stretch | Imidazole (B134444) Ring | ~1620 |

| C=C Stretch | Benzene Ring | 1600-1450 |

| C-O Stretch | Hydroxymethyl | ~1050 |

Note: These are typical frequency ranges for the specified functional groups and are for illustrative purposes.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict nuclear magnetic resonance (NMR) chemical shifts. nih.gov The calculated ¹H and ¹³C NMR spectra can aid in the assignment of experimental signals. For this compound, distinct signals are expected for the protons and carbons of the pentyl chain, the benzimidazole ring, and the hydroxymethyl group. The chemical shifts are sensitive to the electronic environment of each nucleus. d-nb.infopitt.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H (O-H) | ~4.5-5.5 | - |

| H (CH₂-OH) | ~4.8 | ~55 |

| H (N-CH₂) | ~4.2 | ~48 |

| H (Aromatic) | 7.2-7.8 | 110-145 |

| C (C=N) | - | ~152 |

| C (Aromatic) | - | 110-145 |

| C (Pentyl) | 0.9-1.8 | 14-32 |

Note: The predicted chemical shifts are approximate values based on general principles and data for similar compounds.

Conformational Analysis and Potential Energy Surface Exploration

The conformational landscape of this compound is complex due to the rotational freedom of the pentyl group and the hydroxymethyl substituent. A potential energy surface (PES) exploration can identify the various low-energy conformers and the energy barriers between them. chemrxiv.orgmdpi.com This analysis is typically performed by systematically rotating key dihedral angles and calculating the energy at each point. The results can reveal the most populated conformations in different environments and provide insights into the molecule's dynamic behavior. For the pentyl chain, multiple gauche and anti conformations are possible, leading to a complex PES with several local minima.

Mechanistic Investigations of Reaction Pathways Related to Benzimidazole Formation and Functionalization

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions, including the synthesis of the benzimidazole core and its subsequent functionalization.

Elucidation of Reaction Intermediates and Transition States

The formation of 1,2-disubstituted benzimidazoles, such as the precursor to the target molecule, typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.govresearchgate.net DFT calculations can map out the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products. For the synthesis involving o-phenylenediamine and an appropriate aldehyde, the mechanism likely proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation or rearrangement. nih.gov The identification of transition state structures and the calculation of activation energies provide a deep understanding of the reaction kinetics.

Catalytic Mechanisms Relevant to Benzimidazole Synthesis

Many synthetic routes for benzimidazoles employ catalysts to improve yields and reaction conditions. researchgate.netnih.govnih.gov Computational studies can unravel the role of the catalyst in the reaction mechanism. For instance, a Lewis acid catalyst can activate the aldehyde carbonyl group, facilitating the initial nucleophilic attack by the diamine. nih.gov A Brønsted acid catalyst can promote the cyclization and dehydration steps. By modeling the interaction of the catalyst with the reactants and intermediates, it is possible to understand how the catalyst lowers the activation energy barriers and directs the reaction towards the desired product. The catalytic cycle often involves the formation of a catalyst-substrate complex, followed by the key chemical transformations and finally, the release of the product and regeneration of the catalyst. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior

Key Parameters Analyzed in Molecular Dynamics Simulations:

| Parameter | Description | Insights Gained for this compound |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure over time. | A stable RMSD value would suggest that the benzimidazole core and the pentyl chain of the molecule maintain a relatively consistent conformation. Fluctuations could indicate flexibility, particularly in the pentyl chain. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Higher RMSF values would be expected for the pentyl chain and the methanol group, indicating greater flexibility compared to the more rigid benzimidazole ring system. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Changes in Rg over the simulation time can indicate conformational changes, such as the folding or unfolding of the pentyl chain. |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to the solvent. | SASA analysis can reveal how the molecule interacts with its environment, with the polar methanol group and nitrogen atoms of the benzimidazole ring expected to have high solvent accessibility in aqueous solutions. |

These simulations can reveal how the flexible pentyl chain explores different conformational spaces, which can be crucial for its interaction with other molecules. The dynamic behavior of the methanol group, including its ability to form hydrogen bonds, can also be elucidated through MD simulations.

Computational Studies of Molecular Interactions (e.g., Molecular Docking for biomolecular binding mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Although specific molecular docking studies for this compound are not extensively documented, research on a wide array of benzimidazole derivatives highlights their potential to interact with various protein targets. These studies consistently demonstrate that the benzimidazole scaffold can form key interactions within the binding sites of proteins.

General Findings from Molecular Docking of Benzimidazole Derivatives:

Hydrogen Bonding: The nitrogen atoms of the benzimidazole ring and the hydroxyl group of the methanol substituent are capable of forming hydrogen bonds with amino acid residues in a protein's active site. These interactions are often crucial for the stability of the ligand-protein complex.

Hydrophobic Interactions: The pentyl chain and the benzene ring of the benzimidazole core can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues. The flexibility of the pentyl chain allows it to adapt to the shape of hydrophobic pockets within the binding site.

Pi-Stacking Interactions: The aromatic benzimidazole ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Illustrative Molecular Docking Results for Analogous Benzimidazole Derivatives:

To illustrate the type of data generated from molecular docking studies, the following table presents hypothetical binding energies and key interactions for benzimidazole derivatives with similar functional groups when docked into the active site of a protein kinase, a common target for such compounds nih.govresearchgate.net.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 2-phenylbenzimidazole | Protein Kinase (e.g., Aurora B) | -8.2 | ASP204, LYS155, GLU156 |

| 1,2-disubstituted benzimidazole | Lung Cancer Protein (PDB: 1M17) | -6.6 | LEU78, VAL86, ALA101 |

| Keto-benzimidazole | EGFR wild-type | -8.1 | MET793, LYS745, ASP855 |

Note: The data in this table is illustrative and based on reported findings for different benzimidazole derivatives, not specifically for this compound. nih.govukm.mynih.gov

These computational studies are instrumental in rationalizing the structure-activity relationships of benzimidazole derivatives and guiding the design of new compounds with specific biological activities. For this compound, molecular docking could predict its potential biological targets and elucidate the specific atomic-level interactions that govern its binding affinity and selectivity.

Coordination Chemistry and Ligand Properties of 1 Pentyl 1h Benzimidazol 2 Yl Methanol

(1-pentyl-1H-benzimidazol-2-yl)methanol as a Nitrogen-Donor Ligand

This compound and its analogs primarily function as nitrogen-donor ligands. The benzimidazole (B57391) ring contains a pyridine-type nitrogen atom that readily coordinates to metal ions. researchgate.netsemanticscholar.org The presence of the N-pentyl group introduces steric bulk and lipophilicity, which can influence the solubility and crystal packing of the resulting metal complexes. acs.org The hydroxyl group at the 2-position can also participate in coordination, potentially leading to bidentate chelation, although its involvement is not always guaranteed and depends on the specific reaction conditions and the metal ion involved. nih.govresearchgate.net The ability of the benzimidazole moiety to act as a robust N-donor makes it a valuable building block in the design of various coordination compounds. semanticscholar.orgmdpi.com

The nitrogen atom in the imidazole (B134444) ring acts as a Lewis base, donating a pair of electrons to a metal center to form a coordinate bond. This interaction is fundamental to the formation of a wide array of metal complexes with diverse geometries and properties. The electronic properties of the benzimidazole ring can be tuned by substituents on the benzene (B151609) ring or at the N-1 position, which in turn affects the donor strength of the nitrogen atom and the stability of the resulting metal complexes. nih.gov

Synthesis and Characterization of Metal Complexes Featuring this compound and its Analogues

The synthesis of metal complexes with this compound and its analogues is typically achieved by reacting the ligand with a metal salt in a suitable solvent. nih.govresearchgate.net The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to elucidate their structures and properties. nih.govresearchgate.net

Benzimidazole derivatives, including those with N-alkyl substituents like the pentyl group, readily form complexes with a range of transition metals. nih.govresearchgate.net The coordination can occur through the nitrogen atom of the imidazole ring, and in some cases, with the involvement of other donor atoms present in the substituents. The synthesis often involves a simple mixing of the ligand and a metal salt, such as a chloride or nitrate, in an alcoholic or other appropriate solvent. nih.govrsc.org

For instance, complexes of Cu(II), Zn(II), Co(II), and Ni(II) with various benzimidazole-based ligands have been successfully synthesized and characterized. nih.govroyalsocietypublishing.orguomustansiriyah.edu.iq The stoichiometry of these complexes can vary, with common ratios of metal to ligand being 1:1 or 1:2. researchgate.netnih.gov The formation of these complexes is often confirmed by techniques such as elemental analysis, and spectroscopic methods like FT-IR, which can show shifts in the vibrational frequencies of the ligand upon coordination to the metal ion. nih.govuomustansiriyah.edu.iq

| Metal Ion | Ligand Type | Coordination Environment | Reference |

|---|---|---|---|

| Cu(II) | Benzimidazole-derived Schiff base | Distorted square planar | nih.gov |

| Zn(II) | 2-(1H-benzimidazol-2-yl)-phenol | Tetrahedral | nih.gov |

| Co(II) | Benzimidazole-derived Schiff base | Octahedral | nih.gov |

| Ni(II) | 2-(1H-benzimidazol-2-yl)-phenol | Tetrahedral | nih.gov |

| Pd(II) | Isomeric morpholine-thiosemicarbazone hybrid ligands | Not specified | nih.gov |

| Hg(II) | Hexapodal benzimidazole substituted cyclotriphosphazene | 1D coordination polymer | researchgate.net |

Metal complexes of benzimidazole derivatives exhibit a wide range of structural diversity and coordination geometries. nih.govresearchgate.net The geometry around the metal center is influenced by factors such as the coordination number of the metal ion, the nature of the ligand, and the presence of counter-ions or solvent molecules in the crystal lattice. rsc.orgroyalsocietypublishing.org

Common geometries observed for transition metal complexes with benzimidazole-based ligands include tetrahedral, square planar, and octahedral. royalsocietypublishing.orguomustansiriyah.edu.iqresearchgate.net For example, single-crystal X-ray diffraction studies have revealed dimeric structures for some cobalt and nickel complexes where two metal centers are bridged by phenolate (B1203915) groups. rsc.org In contrast, some copper complexes with similar ligands have been found to be monomeric with a pentacoordinated environment. rsc.org The structural flexibility of the benzimidazole scaffold allows for the formation of both discrete mononuclear or polynuclear complexes and extended coordination polymers. researchgate.net

| Complex | Metal Ion | Coordination Geometry | Reference |

|---|---|---|---|

| [CoL(MeOH)]₂ (L = 1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl]) | Co(II) | Pentacoordinated (dimeric) | rsc.org |

| [NiL(bpy)]₂ (L = 1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl]) | Ni(II) | Hexacoordinated (dimeric) | rsc.org |

| [CuL(bpy)] (L = 1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl]) | Cu(II) | Pentacoordinated (monomeric) | rsc.org |

| Mn(II), Co(II), Ni(II), Cu(II) complexes with an azo imidazole derivative | Mn(II), Co(II), Ni(II), Cu(II) | Octahedral | uomustansiriyah.edu.iq |

Influence of Ligand Structure on Metal Complex Properties (e.g., electronic properties, redox potentials)

The structure of the benzimidazole ligand, particularly the nature and position of substituents, has a significant impact on the properties of the resulting metal complexes. nih.govresearchgate.net Substituents can alter the electronic properties of the ligand, which in turn influences the electronic spectra and redox potentials of the metal complexes.

For instance, electron-withdrawing groups on the benzimidazole ring can affect the ligand-to-metal charge transfer bands observed in the UV-Vis spectra. researchgate.net The steric bulk of substituents, such as the N-pentyl group in this compound, can also play a role in determining the stability and reactivity of the metal complexes. The electrochemical behavior of these complexes, as studied by techniques like cyclic voltammetry, can reveal how the ligand structure affects the ease of oxidation or reduction of the metal center. nih.gov

Ligand Binding Dynamics and Stoichiometry in Coordination Complex Formation

The formation of coordination complexes involves dynamic equilibria in solution, where the stoichiometry of the final product is determined by the relative concentrations of the metal ion and the ligand, as well as the stability of the resulting complex. The binding of benzimidazole-based ligands to metal ions can be studied using various techniques, including spectrophotometric or potentiometric titrations, to determine the binding constants and the stoichiometry of the complexes formed in solution.

The stoichiometry of metal complexes with benzimidazole derivatives is often found to be 1:1 or 1:2 (metal:ligand). researchgate.netnih.gov However, other stoichiometries can also be observed depending on the specific ligand and metal ion. nih.gov The binding dynamics can be influenced by factors such as pH and the solvent used, which can affect the protonation state of the ligand and its ability to coordinate to the metal center. researchgate.net

Academic Research Applications of 1 Pentyl 1h Benzimidazol 2 Yl Methanol and Its Derivatives

Development as Bench Compounds for Systematic Structure-Property Correlation Studies

(1-Pentyl-1H-benzimidazol-2-yl)methanol and its analogues serve as valuable "bench compounds" for systematic studies correlating chemical structure with physical and biological properties. The defined scaffold allows researchers to methodically alter substituents at various positions—primarily the N1-position of the imidazole (B134444) ring and the phenyl ring—and observe the resulting changes in activity. nih.gov

For instance, the length and nature of the alkyl chain at the N1-position, such as the pentyl group in the parent compound, can significantly influence lipophilicity, which in turn affects membrane permeability and interaction with hydrophobic pockets in biological targets. nih.gov Similarly, substitutions on the benzene (B151609) ring can modulate electronic properties, hydrogen bonding capabilities, and steric hindrance, all of which are critical determinants of a molecule's behavior. nih.gov These systematic modifications provide fundamental insights into the molecular features required for specific functions, guiding the rational design of more potent and selective compounds.

A study on a series of benzimidazole (B57391) derivatives highlighted the importance of the substituent at the 5-position of the benzimidazole ring. The research demonstrated that a hydrogen atom at this position is more beneficial for certain biological activities than an electron-withdrawing group. nih.gov This type of structure-activity relationship (SAR) data is crucial for optimizing compounds for specific applications.

Exploration in Advanced Materials Science Applications

The unique photophysical and chemical properties of benzimidazole derivatives, including this compound, make them attractive candidates for applications in materials science. Their aromatic nature and ability to participate in π-π stacking and hydrogen bonding contribute to the formation of ordered supramolecular structures. researchgate.net

Research has explored the use of benzimidazole derivatives in the development of novel materials with specific functionalities. For example, some derivatives have been investigated for their photoprotective properties against UV radiation. nih.gov The efficiency of these compounds is dependent on the substituents on both the benzimidazole ring and at the 2-position, indicating a complex structure-property relationship. nih.gov Furthermore, the thermal stability of benzimidazole-based compounds is another area of interest, with studies showing that certain derivatives possess high melting points and thermal stability, making them suitable for applications in high-temperature environments. nih.gov

Chemical Sensing Applications for Metal Ions and Other Analytes

The nitrogen atoms in the imidazole ring of benzimidazole derivatives can act as effective coordination sites for metal ions. This property has been exploited in the development of chemical sensors. The binding of a metal ion to the benzimidazole core can induce a measurable change in the compound's photophysical properties, such as a shift in its absorption or fluorescence spectrum, allowing for the detection and quantification of the analyte.

While specific studies on the chemical sensing applications of this compound are not extensively detailed in the provided results, the general class of benzimidazole derivatives is known for this application. For example, the synthesis of metal complexes with benzimidazole ligands is a well-established area of research. iosrjournals.org

Investigation of Biomolecular Interactions and Recognition Mechanisms (academic focus)

A significant area of academic research focuses on understanding how this compound and its derivatives interact with biological macromolecules. These studies provide fundamental insights into molecular recognition processes that are crucial for drug design and understanding biological pathways.

Benzimidazole derivatives have been shown to interact with DNA through various modes, including intercalation between base pairs and binding within the minor groove. tandfonline.comnih.gov The planar aromatic structure of the benzimidazole ring facilitates π-π stacking interactions with the DNA bases. tandfonline.com The nature and position of substituents on the benzimidazole scaffold can influence both the binding affinity and the mode of interaction.

For example, studies on certain benzimidazole derivatives have demonstrated their ability to bind to the minor groove of DNA, primarily through hydrophobic interactions and hydrogen bonding. tandfonline.comnih.gov The binding constants (Kb) for these interactions can be significant, indicating a strong affinity for DNA. tandfonline.com Thermal denaturation studies, which measure the change in the melting temperature (ΔTm) of DNA upon ligand binding, further validate these interactions. tandfonline.com Computational modeling, such as molecular docking, is often used to complement experimental data and provide a theoretical basis for the observed binding preferences. tandfonline.com

Table 1: DNA Binding Properties of Selected Benzimidazole Derivatives

| Compound | Binding Constant (Kb) (M⁻¹) | ΔTm (°C) | Binding Mode |

|---|---|---|---|

| BM1 | 1.9 x 10⁵ | 4.96 | Intercalation and Groove Binding |

| BM2 | 1.39 x 10⁵ | - | Intercalation and Groove Binding |

| BM3 | 1.8 x 10⁴ | - | Intercalation and Groove Binding |

| 2XP | 6.86 µM/bp | - | Groove Binding |

| 3BS | 7.39 µM/bp | - | Groove Binding |

Data sourced from multiple studies. tandfonline.comnih.gov

The interaction of benzimidazole derivatives with enzymes is a major focus of academic research, particularly in the context of cancer chemotherapy. Tubulin, a protein that polymerizes to form microtubules, is a key target. researchgate.netnih.govnih.gov Microtubules are essential for various cellular processes, including cell division, and their disruption can lead to cell cycle arrest and apoptosis. researchgate.netnih.gov

Numerous studies have designed and synthesized benzimidazole derivatives as inhibitors of tubulin polymerization. researchgate.netnih.govacs.org These compounds often bind to the colchicine (B1669291) binding site on tubulin, preventing its assembly into microtubules. nih.govacs.org The inhibitory activity is highly dependent on the substitution pattern of the benzimidazole scaffold. For example, specific substitutions can enhance the binding affinity and, consequently, the antiproliferative activity against cancer cell lines. nih.govacs.org

Table 2: Tubulin Polymerization Inhibition by Selected Benzimidazole Derivatives

| Compound | IC₅₀ (µM) for Tubulin Polymerization Inhibition | Target Cancer Cell Line |

|---|---|---|

| 7n | 5.05 ± 0.13 | SK-Mel-28 |

| 12j | 5.65 ± 0.05 | SK-Mel-28 |

IC₅₀ represents the concentration required to inhibit 50% of tubulin polymerization. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies in Mechanistic Biological Research (academic focus on molecular design and interactions)

Structure-activity relationship (SAR) studies are a cornerstone of research involving this compound and its derivatives. researchgate.netnih.govnih.govnih.gov These studies systematically investigate how modifications to the chemical structure affect biological activity, providing a rational basis for the design of new and improved compounds. nih.gov The benzimidazole scaffold is particularly amenable to SAR studies due to the ease with which substituents can be varied at multiple positions. researchgate.net

Key findings from SAR studies on benzimidazole derivatives include:

N1-Substitution: The nature of the substituent at the N1 position significantly influences the compound's properties. For example, attaching different groups at this position can alter the anti-inflammatory activity. nih.gov

C2-Substitution: The group at the C2 position plays a crucial role in determining the biological target and mechanism of action. nih.gov

The insights gained from SAR studies are not only crucial for optimizing the biological activity of benzimidazole derivatives but also for understanding the fundamental principles of molecular recognition and interaction. researchgate.netnih.gov

Conclusion and Future Directions in 1 Pentyl 1h Benzimidazol 2 Yl Methanol Research

Summary of Current Research Landscape

Emerging Synthetic Strategies and Methodologies

The synthesis of benzimidazole (B57391) derivatives has evolved from traditional condensation reactions to more sophisticated and eco-friendly methods. Recent advancements include the use of nanoparticle catalysts, such as ZnO NPs, to facilitate the synthesis of 1H-benzo[d]imidazole derivatives under greener conditions. mdpi.com Microwave-assisted synthesis and one-pot multicomponent reactions are also gaining traction as efficient methods for generating diverse benzimidazole libraries.

Future synthetic endeavors for (1-pentyl-1H-benzimidazol-2-yl)methanol could leverage these emerging strategies. A plausible approach involves the condensation of N-pentyl-o-phenylenediamine with a suitable C1 synthon, such as glycolic acid or its derivatives, under optimized, catalyst-driven conditions. The development of stereoselective synthetic routes could also be a key area of focus, particularly for exploring the compound's potential biological activities.

Table 1: Potential Synthetic Approaches for this compound

| Methodology | Reactants | Potential Advantages |

| Phillips Condensation | N-pentyl-o-phenylenediamine and Glycolic Acid | Traditional, well-understood |

| Microwave-Assisted Synthesis | N-pentyl-o-phenylenediamine and Glycolic Acid Ester | Rapid reaction times, higher yields |

| Nanoparticle Catalysis (e.g., ZnO NPs) | N-pentyl-o-phenylenediamine and Glycolic Acid | Eco-friendly, potentially high efficiency |

| One-Pot Multicomponent Reaction | o-phenylenediamine (B120857), pentyl halide, and a C1 synthon | High atom economy, operational simplicity |

Advanced Characterization Paradigms for Complex Systems

The structural elucidation of novel compounds like this compound would rely on a suite of advanced spectroscopic and crystallographic techniques. Standard characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy to confirm the molecular structure. orientjchem.org

For a deeper understanding of its solid-state properties, single-crystal X-ray diffraction would be invaluable, providing precise information on bond lengths, bond angles, and intermolecular interactions. researchgate.net Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would offer insights into its thermal stability and phase behavior. In solution, advanced NMR techniques like NOESY and ROESY could be employed to study its conformational dynamics.

Frontier Areas in Theoretical and Computational Chemistry

Computational chemistry offers powerful tools to predict and understand the properties of molecules like this compound. bohrium.com Density Functional Theory (DFT) calculations can be employed to optimize its geometry, calculate its electronic properties (such as HOMO-LUMO gap), and predict its spectroscopic signatures (IR and NMR spectra). nih.gov

Molecular docking simulations could be a crucial first step in exploring its potential biological targets. By docking the molecule into the active sites of various enzymes and receptors known to interact with benzimidazole derivatives, researchers can generate hypotheses about its mechanism of action. nih.govresearchgate.net Furthermore, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complexes and the conformational changes that may occur upon binding. nih.gov

Table 2: Potential Computational Studies on this compound

| Computational Method | Predicted Properties | Potential Applications |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies | Interpretation of experimental spectra, reactivity prediction |

| Molecular Docking | Binding affinity and mode to biological targets | Virtual screening for potential pharmacological activity |

| Molecular Dynamics (MD) Simulations | Conformational stability, ligand-receptor interactions | Understanding dynamic behavior in a biological environment |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity | Guiding the design of more potent analogues |

Unexplored Avenues in Coordination Chemistry and Materials Science

The benzimidazole scaffold is a well-known ligand in coordination chemistry, capable of coordinating with a variety of metal ions through its nitrogen atoms. The presence of the hydroxyl group in this compound introduces an additional coordination site, making it a potentially versatile ligand for the construction of novel coordination polymers and metal-organic frameworks (MOFs). nih.gov

The pentyl group could influence the self-assembly of these coordination complexes, potentially leading to unique supramolecular architectures with interesting properties, such as porosity, luminescence, or catalytic activity. The resulting materials could find applications in gas storage, separation, sensing, or as catalysts.

Novel Academic and Technological Applications Derived from Benzimidazole Frameworks

Building upon the diverse applications of benzimidazoles, research into this compound could uncover new academic and technological opportunities. The benzimidazole framework is a key component in various functional materials, including organic light-emitting diodes (OLEDs), corrosion inhibitors, and polymer electrolytes.

The specific combination of the pentyl chain and the methanol (B129727) group in this compound might impart unique properties. For instance, the pentyl group could enhance its solubility in organic solvents and its incorporation into polymeric matrices, which could be advantageous for developing new materials. nih.gov The hydroxyl group could be further functionalized to attach the molecule to surfaces or to other molecular entities, opening up possibilities for the development of sensors, molecular switches, or functional coatings. Furthermore, the inherent biological activity of the benzimidazole core suggests that this compound and its derivatives could be explored as potential new therapeutic agents.

Q & A

Basic Research Questions

Q. What are optimal methods for synthesizing (1-pentyl-1H-benzimidazol-2-yl)methanol, and how can oxidation side reactions be minimized?

- Methodology : The compound can be synthesized via alkylation of 2-hydroxymethylbenzimidazole precursors. For oxidation to the corresponding aldehyde, use Dess-Martin periodinane (DMP) at 4°C in dichloromethane, as this minimizes over-oxidation and side-product formation. Quench the reaction with sodium thiosulfate to stabilize the product .

- Key Parameters : Monitor reaction progress via TLC (Rf ~0.4–0.5 in n-hexane/EtOAc 7:3) and confirm purity using LCMS (expected [M+H]+ ~245–250 m/z) .

Q. How can NMR spectroscopy distinguish between this compound and its oxidized derivatives?

- Answer : In NMR, the hydroxymethyl group (-CHOH) appears as a triplet at δ ~4.8–5.2 ppm (coupled to adjacent CH groups). Oxidation to the aldehyde (-CHO) shifts this signal downfield to δ ~9.5–10.0 ppm as a singlet. NMR further confirms the aldehyde carbon at δ ~190–200 ppm .

Q. What functionalization strategies are viable for modifying the pentyl chain in this compound?

- Approach : The pentyl group can be functionalized via:

- Halogenation : Use NBS/light for allylic bromination.

- Cross-coupling : Employ Suzuki-Miyaura reactions after introducing a halogen at the terminal position.

- Validation : Confirm modifications via NMR (shifted alkyl proton signals) and HRMS .

Advanced Research Questions

Q. How do π-π stacking and hydrogen bonding influence the crystallographic packing of this compound?

- π-π interactions : Between benzimidazole rings (distance ~3.5–4.0 Å).

- Hydrogen bonds : The -CHOH group forms O-H···N bonds with adjacent benzimidazole nitrogens (d ≈ 2.8 Å, angle ~160°).

- Implications : These interactions stabilize the crystal lattice, affecting solubility and melting point (e.g., m.p. ~228–230°C) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

- Design :

- Core Modifications : Synthesize analogs with varying alkyl chain lengths (e.g., methyl to heptyl) to assess hydrophobic interactions.

- Functional Group Introduction : Add electron-withdrawing groups (e.g., -NO) to the benzimidazole ring to modulate electronic effects.

- Assays : Test in vitro against cancer cell lines (e.g., P19) using MTT assays, noting IC values .

Q. What analytical techniques resolve contradictions in reported synthesis yields for benzimidazole derivatives?

- Resolution Strategy :

- Reproducibility Checks : Standardize solvent purity (e.g., anhydrous CHCl vs. technical grade) and reaction temperature (±2°C).

- Advanced Characterization : Use X-ray crystallography to confirm structural integrity and DSC to detect polymorphic variations .

Q. How does hydrogen bonding network topology affect the compound’s stability under varying pH conditions?

- Graph Set Analysis : Apply Etter’s rules to categorize H-bond motifs (e.g., rings).

- Experimental Validation : Conduct pH stability studies (pH 2–12) with HPLC monitoring. At pH < 5, protonation of the benzimidazole nitrogen disrupts H-bonding, reducing thermal stability (TGA data shows decomposition >200°C at neutral pH vs. ~150°C at pH 3) .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.